molecular formula C21H18N2O4 B12499797 4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid

4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid

Cat. No.: B12499797
M. Wt: 362.4 g/mol
InChI Key: CFQDIMHLONWMKQ-UHFFFAOYSA-N
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Description

4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid is a complex organic compound with a unique structure that combines a furan ring, a benzoic acid moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imine Linkage: The imine linkage is formed by the condensation of an amine with an aldehyde or ketone. In this case, 4-(acetylamino)aniline can be reacted with a suitable aldehyde to form the imine.

    Coupling with Benzoic Acid: The final step involves coupling the furan-imine intermediate with a benzoic acid derivative under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine linkage and aromatic rings can facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(E)-{[4-(aminophenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid: Similar structure but lacks the acetyl group.

    4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]thiophene-2-yl}-3-methylbenzoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid is unique due to the combination of its furan ring, imine linkage, and acetylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-[5-[(4-acetamidophenyl)iminomethyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C21H18N2O4/c1-13-11-15(21(25)26)3-9-19(13)20-10-8-18(27-20)12-22-16-4-6-17(7-5-16)23-14(2)24/h3-12H,1-2H3,(H,23,24)(H,25,26)

InChI Key

CFQDIMHLONWMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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